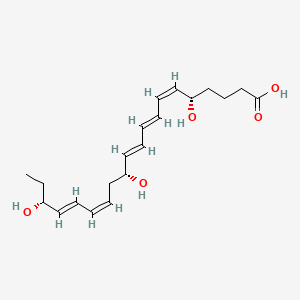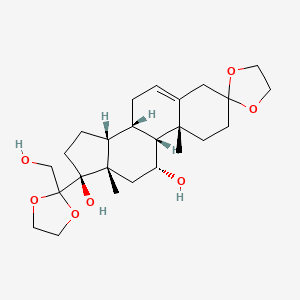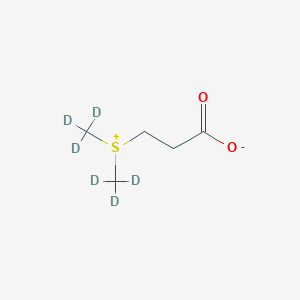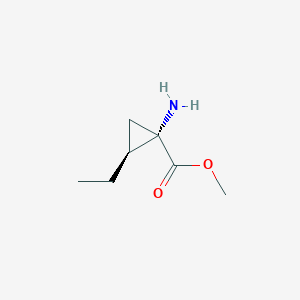
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The presence of both an amino group and an ester functional group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The ester functional group can be introduced through esterification reactions, where the carboxylic acid derivative of the cyclopropane is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The cyclopropane ring can induce strain in the target molecule, potentially leading to conformational changes and altered activity.
Comparison with Similar Compounds
- (1R,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate
- (1S,2S)-Methyl 1-amino-2-methylcyclopropanecarboxylate
- (1S,2S)-Ethyl 1-amino-2-ethylcyclopropanecarboxylate
Comparison:
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence biological activity and reactivity.
Functional Groups: Variations in the ester and amino groups can lead to differences in reactivity and application.
Cyclopropane Ring: The presence of the cyclopropane ring in all similar compounds contributes to their high reactivity and potential for strain-induced interactions.
Properties
CAS No. |
138457-97-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18362 |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


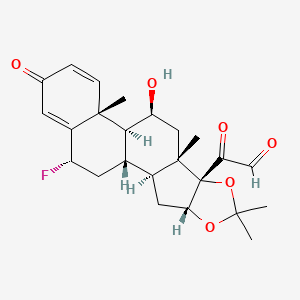
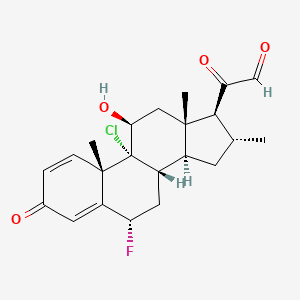
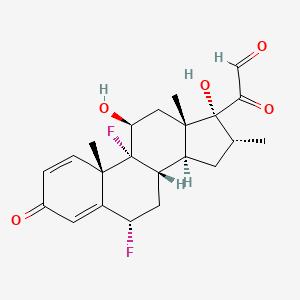
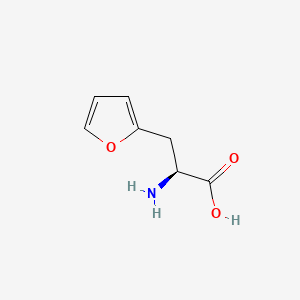
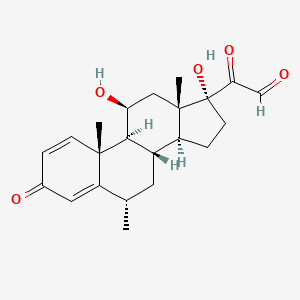

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)


